molecular formula C16H14O2 B598750 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 125494-84-0

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B598750
CAS No.: 125494-84-0
M. Wt: 238.286
InChI Key: SCTSWSXQDNISSX-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS 125494-84-0) is a high-purity bicyclic organic compound offered at 95% purity and serves as a key synthetic intermediate in advanced medicinal chemistry research . This compound is of significant interest in the discovery and optimization of novel therapeutics, particularly as a precursor for potent, centrally available S1P1 (sphingosine-1-phosphate receptor 1) functional antagonists . The S1P1 receptor is a validated target for the treatment of autoimmune diseases such as multiple sclerosis, and research focuses on developing direct-acting antagonists with superior safety and pharmacokinetic profiles compared to first-generation therapeutics . Derivatives based on this chemical scaffold are investigated for their favorable pharmacokinetic properties, including adequate oral bioavailability and the potential for central nervous system (CNS) distribution, which is crucial for directly targeting neuroinflammation . The benzyloxy-substituted dihydroindanone core provides a versatile structure for further chemical modification, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylmethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-14-10-9-13-7-4-8-15(16(13)14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTSWSXQDNISSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743501
Record name 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125494-84-0
Record name 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Benzyloxy 2,3 Dihydro 1h Inden 1 One and Its Analogues

Strategic Approaches for Constructing the 2,3-Dihydro-1H-inden-1-one Scaffold

The formation of the fused bicyclic system of 2,3-dihydro-1H-inden-1-one, commonly known as 1-indanone (B140024), can be achieved through various strategic bond formations. These strategies primarily involve the creation of one of the rings onto a pre-existing aromatic or cyclic precursor.

Cyclization Reactions: Intramolecular Friedel-Crafts and Related Electrophilic Cyclizations

Intramolecular Friedel-Crafts acylation is a classical and widely employed method for the synthesis of 1-indanones. This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. beilstein-journals.orgnih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for the efficiency of the cyclization.

Commonly used reagents for this transformation include polyphosphoric acid (PPA) and methanesulfonic acid (MSA). nih.govmasterorganicchemistry.com Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are also effective, particularly when starting from the acyl chloride. masterorganicchemistry.comresearchgate.net More recently, lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures. researchgate.net Niobium(V) chloride (NbCl₅) has also been utilized as a Lewis acid catalyst for this transformation under mild conditions. researchgate.net

The general mechanism involves the generation of an acylium ion electrophile which then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution, followed by rearomatization to yield the 1-indanone. The success of this reaction is often dependent on the electronic nature of the aromatic ring; electron-donating substituents generally facilitate the reaction, while electron-withdrawing groups can hinder it.

A scalable, one-pot process for preparing 1-indanones from benzoic acids has been described, which involves the reaction of the corresponding acyl chloride with ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation. nih.gov

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

Catalyst/ReagentSubstrateConditionsYieldReference
Polyphosphoric acid (PPA)3-Arylpropionic acidsHigh temperatureGood nih.gov
Methanesulfonic acid (MSA)3-Arylpropionic acidsHigh temperatureGood masterorganicchemistry.com
Aluminum chloride (AlCl₃)3-Arylpropionyl chloridesInert solventGood beilstein-journals.org
Terbium triflate (Tb(OTf)₃)3-Arylpropionic acids250 °CModerate to good researchgate.net
Niobium(V) chloride (NbCl₅)3-Arylpropanoic acidsRoom temperatureGood researchgate.net

Annulation Reactions: Formation of the Five-Membered Ring from Aromatic Precursors and Alkenes/Alkynes

Annulation reactions provide an alternative approach to the 2,3-dihydro-1H-inden-1-one scaffold by constructing the five-membered ring onto an existing aromatic precursor. The Nazarov cyclization is a prominent example of such a reaction. wikipedia.orgthermofisher.comorganic-chemistry.org

Originally discovered by Ivan Nazarov, this reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgthermofisher.com In the context of indanone synthesis, a chalcone can undergo a Nazarov cyclization in the presence of a strong acid, such as trifluoroacetic acid, to yield a 1-indanone. beilstein-journals.orgnih.gov The mechanism proceeds through a pentadienyl cation intermediate which undergoes a conrotatory electrocyclization. organic-chemistry.org

Innovations in the Nazarov cyclization have expanded its scope and utility. For instance, interrupting the cyclization with a nucleophile can lead to the formation of more complex structures. nih.gov Furthermore, methods to generate the divinyl ketone precursor in situ have been developed to streamline the synthesis. nih.gov

Transition Metal-Catalyzed Routes to Indenones

Transition metal catalysis has emerged as a powerful tool for the synthesis of indenones, offering high efficiency, functional group tolerance, and novel reaction pathways. researchgate.netbohrium.comrsc.org

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Palladium catalysts have been extensively used in the synthesis of indenones. rsc.org One notable strategy is the palladium-catalyzed carbonylation of o-bromoaryl iodides with alkynes. acs.org This reaction introduces a carbonyl group and facilitates the annulation to form the indenone ring. A ligand-free palladium-catalyzed three-component carbonylation reaction has been developed for this purpose. bohrium.com Molybdenum hexacarbonyl (Mo(CO)₆) can be used as a solid and safer source of carbon monoxide. acs.org

Another elegant approach is the palladium-catalyzed internal nucleophile-assisted hydration-olefin insertion cascade. acs.orgnih.gov This domino reaction affords cis-2,3-disubstituted 2,3-dihydro-1H-inden-1-ones with high yields and complete diastereoselectivity. The proposed mechanism involves nucleopalladation of an alkyne moiety, which triggers the cascade. acs.orgnih.gov

Palladium-catalyzed annulation of ortho-halobenzaldehydes with internal alkynes, even in water as a solvent, has been shown to produce indenones with excellent regioselectivity. researchgate.net Additionally, a one-pot synthesis of 3-substituted 2-benzylidene-2,3-dihydro-1H-inden-1-ones has been achieved through a palladium-catalyzed process involving sequential oxidative additions, carbon monoxide insertion, and reductive coupling. researchgate.net

Rhodium-Catalyzed Carbonylative Arylations and C-H Functionalizations

Rhodium catalysts have enabled the development of highly efficient methods for indenone synthesis through C-H activation. bohrium.comnih.govacs.org A notable example is the Rh(III)-catalyzed C-H activation and multistep cascade reaction of benzimidates and alkenes. bohrium.comnih.govacs.org This transformation allows for the synthesis of diverse difunctionalized indenones in a single pot under mild conditions. bohrium.comnih.govacs.org

Rhodium-catalyzed annulative coupling of α-aroyl ketene dithioacetals with diazo compounds via aryl and olefinic C-H bond activation provides access to highly functionalized indanone derivatives. researchgate.netrsc.org Furthermore, rhodium-catalyzed redox-neutral synthesis of indenones from 2-aryl-3-nitrosoindoles and alkynes has been developed, which proceeds without the need for harsh conditions or external oxidants. researchgate.net

Table 2: Comparison of Palladium and Rhodium-Catalyzed Indenone Syntheses

Metal CatalystGeneral StrategyKey Features
PalladiumCarbonylation, Hydration-Insertion CascadeUse of CO or surrogates, high diastereoselectivity in cascade reactions. acs.orgacs.orgnih.gov
RhodiumC-H Activation, Cascade ReactionsHigh atom economy, synthesis of highly functionalized indenones. bohrium.comnih.govacs.org

Other Transition Metal-Mediated Syntheses

Besides palladium and rhodium, other transition metals have also been employed in the synthesis of indenones. Iron-catalyzed annulation of a carboxamide with an internal alkyne, in the presence of a phenylzinc halide, yields a variety of indenone derivatives. researchgate.net This reaction is proposed to proceed through an iron-catalyzed C-H bond activation. researchgate.net

Ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed for the construction of the indene (B144670) framework under aerobic conditions. researchgate.net This method utilizes a weakly coordinating aldehyde to direct the C-H bond activation. researchgate.net

Regioselective Functionalization and Derivatization at C-7 of the Indenone System

The precise introduction of substituents at the C-7 position of the indanone core is a critical aspect of synthesizing 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one and its derivatives. This regioselectivity is often achieved through multi-step synthetic sequences that begin with the formation of a precursor molecule, which is then further modified.

Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group at the C-7 position is typically accomplished through a two-step process. The first step involves the synthesis of 7-hydroxy-2,3-dihydro-1H-inden-1-one, which serves as a key intermediate. This is commonly achieved via an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid. For instance, the cyclization of 3-(3-hydroxyphenyl)propanoic acid can yield the desired 7-hydroxy-1-indanone (B1662038).

Once the 7-hydroxy-1-indanone is obtained, the benzyloxy group is introduced via a Williamson ether synthesis. wikipedia.org This classic and widely used method involves the reaction of the sodium or potassium salt of the phenol with an alkyl halide. masterorganicchemistry.com In this specific synthesis, the 7-hydroxy-1-indanone is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking benzyl (B1604629) bromide or benzyl chloride in an SN2 reaction to form the desired this compound. wikipedia.org

The general reaction is as follows:

Reaction Scheme for the Williamson Ether Synthesis of this compound

Reactant 1Reactant 2ReagentsProduct
7-Hydroxy-2,3-dihydro-1H-inden-1-oneBenzyl bromideNaH or K2CO3 in a suitable solvent (e.g., DMF, Acetone)This compound

Post-Synthetic Modifications at the Benzyloxy Group

The benzyloxy group, once introduced, can undergo further modifications, a common one being its cleavage to regenerate the hydroxyl group. This debenzylation is a crucial step in many synthetic pathways where the benzyloxy group serves as a protecting group for the phenol.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.org This method is often highly efficient and clean, yielding the debenzylated product and toluene (B28343) as the only byproduct.

Acid-catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or boron trichloride (BCl3) can also be used to cleave benzyl ethers. organic-chemistry.org However, these conditions are harsher and may not be suitable for substrates with acid-sensitive functional groups.

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers which are more electron-rich. nih.gov

The choice of debenzylation method depends on the specific requirements of the synthetic route, including the stability of other functional groups in the molecule.

Table of Common Debenzylation Methods

MethodReagentsConditionsAdvantages
Catalytic HydrogenolysisH2, Pd/CRoom temperature, atmospheric or elevated pressureMild, clean, high yielding
Acid-catalyzed CleavageBCl3, TFAVaries with reagentEffective for robust molecules
Oxidative CleavageDDQRoom temperatureSelective for electron-rich benzyl ethers

Chemoenzymatic and Asymmetric Synthetic Approaches

While the synthesis of racemic this compound is well-established, the development of enantioselective methods is of significant interest for pharmaceutical applications. Asymmetric synthesis and chemoenzymatic strategies offer pathways to chiral, non-racemic indanone derivatives.

Several asymmetric approaches to the synthesis of 1-indanones have been reported. These often involve the use of chiral catalysts in key bond-forming reactions. For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives has been used to produce chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org Another approach is the nickel-catalyzed reductive cyclization of enones, which also affords indanones with high enantiomeric induction. organic-chemistry.org While these methods have not been specifically reported for the 7-benzyloxy derivative, they represent viable strategies that could be adapted for its asymmetric synthesis.

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. A relevant example is the chemoenzymatic, dynamic kinetic resolution of racemic 2-hydroxy-1-indanone to produce (R)-2-acetoxy-1-indanone. beilstein-journals.orgresearchgate.net This demonstrates the potential of enzymes to effect stereoselective transformations on the indanone scaffold. Lipases, for instance, have been utilized in the kinetic resolution of 1-aminoindane derivatives. Although not directly applied to this compound, these enzymatic approaches could potentially be developed for the asymmetric synthesis or resolution of this target molecule or its precursors.

Chemical Reactivity and Mechanistic Investigations of 7 Benzyloxy 2,3 Dihydro 1h Inden 1 One

Reactions Involving the Carbonyl Group (C-1)

The carbonyl group at the C-1 position is a primary site of reactivity in 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one. As with other ketones, it undergoes a variety of nucleophilic addition and condensation reactions. libretexts.orgchemmunity.com Its position, conjugated with the aromatic ring, influences its electrophilicity.

A significant reaction of this compound involves the base-catalyzed aldol (B89426) condensation with aromatic aldehydes, commonly known as the Claisen-Schmidt condensation. wikipedia.orgnih.gov In this reaction, the ketone serves as the nucleophilic component. A base, such as sodium hydroxide (B78521) in ethanol, abstracts an acidic α-hydrogen from the C-2 position to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The subsequent dehydration of the aldol addition product occurs readily to yield a thermodynamically stable α,β-unsaturated ketone, often referred to as a chalcone-like or benzylidene derivative. univ-ovidius.rorsc.orgresearchgate.net

This reaction is synthetically valuable for creating extended conjugated systems and serves as a cornerstone for the synthesis of various heterocyclic compounds and molecules with potential biological activity. nih.govresearchgate.net The general scheme involves stirring the indanone and a selected aldehyde in an ethanolic sodium hydroxide solution. nih.govnih.gov The reaction typically proceeds at room temperature and results in the precipitation of the chalcone-like product. nih.gov The resulting (E)-2-benzylidene-7-(benzyloxy)-2,3-dihydro-1H-inden-1-one derivatives possess a trans-configuration at the newly formed double bond, which is confirmed by the large coupling constant (typically around 15-16 Hz) between the olefinic protons in ¹H NMR spectra. nih.govnih.gov

Reactant 1Reactant 2 (Aldehyde)Catalyst/SolventProduct
This compoundBenzaldehydeNaOH / Ethanol(E)-2-Benzylidene-7-(benzyloxy)-2,3-dihydro-1H-inden-1-one
This compound4-ChlorobenzaldehydeNaOH / Ethanol(E)-2-(4-Chlorobenzylidene)-7-(benzyloxy)-2,3-dihydro-1H-inden-1-one
This compound4-MethoxybenzaldehydeNaOH / Ethanol(E)-7-(Benzyloxy)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one
This compound4-(Trifluoromethyl)benzaldehydeNaOH / Ethanol(E)-7-(Benzyloxy)-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one nih.gov

The carbonyl group of this compound can be readily reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). youtube.com The reaction, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com A subsequent workup with a protic source protonates the resulting alkoxide intermediate to yield 7-(benzyloxy)-2,3-dihydro-1H-inden-1-ol. This reduction is generally chemoselective for aldehydes and ketones, leaving other functional groups like the benzyl (B1604629) ether and the aromatic rings intact. researchgate.netorientjchem.org

In contrast to the reduction of simple ketones, the reduction of α,β-unsaturated derivatives (the chalcone-like products from section 3.1.1) can be more complex. While NaBH₄ often favors 1,2-addition to the carbonyl group to yield an allylic alcohol, conjugate (1,4) addition to the double bond can also occur, leading to the saturation of the double bond and reduction of the ketone. sci-hub.selibretexts.org

Oxidation of the this compound scaffold is less common but can be envisioned through reactions like the Baeyer-Villiger oxidation. This reaction would involve treating the ketone with a peroxy acid (e.g., m-CPBA) to form a lactone, which would constitute a ring-expansion of the cyclopentanone (B42830) ring.

Transformations of the Five-Membered Cyclopentanone Ring

The cyclopentanone ring is a hub of reactivity, not only at the carbonyl carbon but also at the adjacent α-carbon (C-2).

The methylene (B1212753) group at the C-2 position, being alpha to the carbonyl group, possesses acidic protons that can be removed to form an enolate. This enolate can then react with various electrophiles. A prominent example is α-halogenation. The bromination of 1-indanone (B140024) derivatives can be achieved by treating the ketone with bromine (Br₂) in a suitable solvent such as diethyl ether or acetic acid. nih.govnih.gov The reaction proceeds via the enol or enolate intermediate, which attacks a bromine molecule to yield 2-bromo-7-(benzyloxy)-2,3-dihydro-1H-inden-1-one. These α-haloketones are valuable synthetic intermediates, often used in subsequent nucleophilic substitution or elimination reactions to introduce further functionality. nih.gov

SubstrateReagentSolventProduct
This compoundBromine (Br₂)Diethyl Ether2-Bromo-7-(benzyloxy)-2,3-dihydro-1H-inden-1-one nih.gov
6-Methoxy-3-phenyl-1-indanoneBromine (Br₂)Diethyl Ether2-Bromo-6-methoxy-3-phenyl-1-indanone nih.gov

The five-membered ring of the indanone system can undergo rearrangement to form larger ring systems. The Beckmann rearrangement is a classic example of such a transformation. organic-chemistry.orgillinois.edu This reaction begins with the conversion of the ketone, this compound, into its corresponding oxime by treatment with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com The resulting this compound oxime is then treated with a strong acid (such as sulfuric acid or polyphosphoric acid) or other reagents like methanesulfonyl chloride. nih.gov This promotes the rearrangement of the group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a six-membered lactam (a cyclic amide). scielo.br In this specific case, the product would be 8-(benzyloxy)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. This ring expansion provides a synthetic route to benzolactams, which are important structural motifs in medicinal chemistry. scielo.br

Other ring-expansion strategies have also been reported for 1-indanones, such as the rhodium-catalyzed insertion of ethylene (B1197577) into the C1-C2 bond, which would form a benzocycloheptenone skeleton. nih.gov

Reactivity of the Benzyloxy Substituent at C-7

The benzyloxy group (–OCH₂Ph) at the C-7 position primarily functions as a protecting group for the phenolic hydroxyl group. Its removal, or debenzylation, is a common and synthetically important transformation. The most prevalent method for cleaving a benzyl ether is catalytic hydrogenation. orgsyn.org This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction selectively cleaves the benzylic C-O bond, liberating toluene (B28343) as a byproduct and revealing the free hydroxyl group to yield 7-hydroxy-2,3-dihydro-1H-inden-1-one (also known as 7-hydroxy-1-indanone). google.comsigmaaldrich.com This deprotection step is often crucial in the final stages of a synthetic sequence. The benzyloxy group is generally stable to many other reaction conditions, including those used for aldol condensations and some oxidations. clockss.org

Deprotection Strategies

One of the most prevalent methods is catalytic hydrogenation. This reaction involves treating the benzyloxy compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This process is generally clean and efficient, yielding the desired 7-hydroxy-2,3-dihydro-1H-inden-1-one and toluene as a byproduct.

Alternatively, acidic conditions can be employed for debenzylation. Strong acids such as trifluoroacetic acid (TFA) or triflic acid can facilitate the cleavage of the benzyl ether. bme.hu In some cases, Lewis acids like boron tribromide (BBr3) are also effective. The mechanism under acidic conditions typically involves protonation of the ether oxygen, followed by nucleophilic attack or elimination to release the benzyl cation. bme.hu The choice of acid and reaction conditions must be carefully considered to avoid unwanted side reactions on the indenone core.

Deprotection MethodReagents and ConditionsProductGeneral Applicability
Catalytic Hydrogenation H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate)7-Hydroxy-2,3-dihydro-1H-inden-1-oneHigh, mild conditions, sensitive to other reducible groups (alkenes, alkynes).
Acid-Catalyzed Cleavage Trifluoroacetic Acid (TFA), Triflic Acid, Anisole (cation scavenger)7-Hydroxy-2,3-dihydro-1H-inden-1-oneEffective, but harsh conditions may affect sensitive substrates. bme.hu
Lewis Acid Cleavage Boron Tribromide (BBr₃), Dichloromethane (DCM)7-Hydroxy-2,3-dihydro-1H-inden-1-onePowerful method, particularly for aryl ethers; requires careful handling.

Transformations of the Benzyl Moiety

While the benzyl group is primarily used for protection and subsequent removal, it can also be a site for chemical modification. The aromatic ring of the benzyl ether is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation. However, such transformations are less common because they add synthetic steps and may be complicated by competing reactions on the indenone aromatic ring. The primary focus in the literature remains on the role of the benzyloxy group as a protecting element for the phenolic hydroxyl group. nih.gov

Photoinduced Reactions and Cycloadditions of Indenone Systems

The indenone core, containing both an aromatic ring and an enone system, is an interesting substrate for photochemical reactions and cycloadditions.

Photoinduced Reactions: Upon irradiation with UV light, the enone moiety of indenone derivatives can be excited to a triplet state. nih.govlookchem.com This excited state can participate in various reactions, including 1,4-additions. For instance, photoinduced 1,4-additions of indoles to enones have been described, proceeding through a single electron transfer (SET) mechanism between the enone triplet excited state and the indole. nih.govlookchem.comresearchgate.net This type of reaction allows for the formation of new carbon-carbon bonds at the β-position of the indenone carbonyl group.

Cycloaddition Reactions: Indenone systems are versatile substrates for cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures. libretexts.org

[3+2] Cycloadditions: 2-Benzylidene-1-indenones can undergo regioselective [3+2] cycloaddition reactions with various functionalized olefins. rsc.orgresearchgate.net These reactions, often base-catalyzed (e.g., with DABCO), provide access to complex indanone-fused cyclopentane (B165970) polycycles. rsc.orgresearchgate.net

[4+2] Cycloadditions (Diels-Alder): The enone double bond in indenone derivatives can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form fused six-membered rings. organic-chemistry.org

[2+2] Cycloadditions (Paterno-Büchi Reaction): The photo-induced [2+2] cycloaddition of a carbonyl group with an alkene, known as the Paterno-Büchi reaction, can lead to the formation of oxetane (B1205548) rings. mdpi.com This reaction pathway is available to the indenone carbonyl group.

Reaction TypeReactantsKey ConditionsProduct Type
Photoinduced 1,4-Addition Indenone, IndoleUV Irradiation (ca. 350 nm) nih.govlookchem.com3-(1H-Indol-3-yl)indanone derivative
[3+2] Cycloaddition 2-Benzylidene-1-indenone, Functional OlefinBase (e.g., DABCO) rsc.orgresearchgate.netIndanone-fused cyclopentane
[4+2] Cycloaddition Indenone, Conjugated DieneHeat or Lewis AcidFused cyclohexene (B86901) derivative organic-chemistry.org
[2+2] Cycloaddition Indenone, AlkeneUV IrradiationOxetane-fused indanone mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions on Indenone Scaffolds

Transition metal catalysis provides a powerful toolkit for modifying the indenone scaffold. rsc.orgbohrium.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of indenone derivatives. researchgate.netmdpi.com To participate in cross-coupling, the indenone scaffold must first be functionalized with a suitable group, such as a halide (e.g., bromo, iodo) or a triflate, typically on the aromatic ring.

Commonly employed cross-coupling reactions on indenone and related aromatic systems include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an aryl halide or triflate. It is a highly versatile method for creating new C-C bonds.

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene, catalyzed by a palladium complex.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl halide, creating an arylethyne linkage.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.

These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. nih.gov The development of new ligands and catalysts continues to expand the scope and efficiency of these transformations on complex scaffolds like indenone. rsc.orgbohrium.com

Studies on Reaction Mechanisms and Intermediates

Understanding the mechanisms and transient intermediates of reactions is fundamental to controlling their outcomes. wikipedia.orglibretexts.org A reaction intermediate is a short-lived, high-energy molecule that is formed from the reactants and reacts further to give the products. taylorandfrancis.com

In Deprotection: The acid-catalyzed debenzylation of related systems has been studied computationally. bme.hu The mechanism involves protonation at one of the methoxy (B1213986) groups of a dimethoxybenzyl (DMB) protecting group, followed by the departure of the protecting group as a cation. The stability of this carbocation intermediate is crucial for the reaction to proceed. bme.hu A similar mechanism involving the formation of a benzyl cation can be postulated for the deprotection of this compound.

In Cycloadditions: The mechanism of cycloaddition reactions can be either concerted (bonds form simultaneously) or stepwise (bonds form sequentially via an intermediate). For example, the [3+2] cycloaddition of 2-benzylidene-1-indenones likely proceeds through a stepwise mechanism involving the formation of a zwitterionic or diradical intermediate after the initial nucleophilic attack of the olefin. rsc.org

In Cross-Coupling: Transition metal-catalyzed cross-coupling reactions proceed through well-defined catalytic cycles involving organometallic intermediates. nih.gov Key steps include:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond, forming a Pd(II) intermediate.

Transmetalation/Insertion: The second coupling partner is delivered to the metal center (transmetalation), or an alkene inserts into a metal-carbon bond (migratory insertion).

Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the final product and regenerating the active catalyst.

The characterization and understanding of these intermediates, often through a combination of kinetic studies, spectroscopy, and computational chemistry, are essential for optimizing reaction conditions and developing new synthetic methods. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Benzyloxy 2,3 Dihydro 1h Inden 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. chemscene.com Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one can be assembled.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra provide the initial and most critical data for structural assignment. rsc.org The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the five-membered ring and the aromatic protons of both the indanone core and the benzyl (B1604629) protecting group. The benzylic methylene (B1212753) protons (O-CH₂-Ph) typically appear as a singlet around 5.1-5.2 ppm. chemicalbook.com The protons of the phenyl ring of the benzyloxy group usually resonate in the 7.3-7.5 ppm region. chemicalbook.com The aliphatic protons at C2 and C3 of the indanone ring will appear as triplets, a result of coupling with each other, typically in the regions of 2.7-2.8 ppm and 3.1-3.2 ppm, respectively. The aromatic protons on the indanone ring will be influenced by the electron-donating benzyloxy group and the electron-withdrawing carbonyl group, leading to complex splitting patterns in the aromatic region.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C1) is characteristically deshielded, appearing far downfield, often above 200 ppm. The carbons of the benzyloxy group's phenyl ring are expected between 127 and 136 ppm, with the benzylic carbon (O-CH₂) appearing around 70 ppm. chemicalbook.com The aliphatic carbons, C2 and C3, will resonate upfield. The aromatic carbons of the indanone skeleton will have their chemical shifts modulated by the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-~205
C2~2.75 (t)~26
C3~3.15 (t)~36
C3a-~135
C4~7.30 (d)~125
C5~7.50 (t)~136
C6~7.10 (d)~115
C7-~158
C7a-~148
O-CH₂~5.15 (s)~71
Phenyl-H (ortho)~7.45 (d)~128
Phenyl-H (meta)~7.40 (t)~129
Phenyl-H (para)~7.35 (t)~128
Phenyl-C (ipso)-~136

Note: Data is predicted based on known values for similar structures. Actual values may vary. t = triplet, d = doublet, s = singlet.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. nist.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the aliphatic protons at C2 and C3, confirming their adjacent relationship. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms (¹³C-¹H). sigmaaldrich.com This allows for the direct assignment of each carbon atom that bears protons. For example, the proton signal at ~2.75 ppm would show a cross-peak with the carbon signal at ~26 ppm, assigning them to C2. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov It is crucial for assigning quaternary (non-protonated) carbons. For instance, the benzylic protons (O-CH₂) would show a correlation to the C7 carbon of the indanone ring, confirming the position of the benzyloxy group. The protons at C3 would show correlations to the carbonyl carbon C1 and the aromatic carbon C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of nuclei. nist.gov In this molecule, NOESY could show through-space correlations between the benzylic protons and the aromatic proton at C6, helping to confirm the conformation of the benzyloxy group relative to the indanone ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The spectrum for this compound will be dominated by a few key absorption bands. The most prominent feature will be the strong, sharp absorption from the carbonyl (C=O) group stretch of the ketone, expected in the range of 1690-1710 cm⁻¹. nist.gov The presence of the aromatic rings will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. echemi.com The C-O stretching of the ether linkage in the benzyloxy group will produce a strong band typically found between 1200 and 1250 cm⁻¹. pharmaffiliates.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (Ketone)C=O Stretch1690 - 1710Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Aromatic C-HC-H Stretch3010 - 3070Medium
Alkyl C-HC-H Stretch2850 - 2960Medium
Ether (Ar-O-CH₂)C-O Stretch1200 - 1250Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. nist.gov For this compound (C₁₆H₁₄O₂), the molecular weight is 238.28 g/mol . spectrabase.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 238.

A key fragmentation pathway would involve the cleavage of the benzyl group, a stable benzylic cation, resulting in a prominent peak at m/z 91 (C₇H₇⁺). The loss of the entire benzyloxy group would lead to a fragment at m/z 131. Another characteristic fragmentation is the loss of carbon monoxide (CO) from the indanone ring structure.

High-Resolution Mass Spectrometry (HRMS) offers a precise mass measurement of the molecular ion, allowing for the determination of the elemental composition. nist.govresearchgate.net For C₁₆H₁₄O₂, the exact mass is 238.0994. spectrabase.com HRMS can confirm this composition, distinguishing it from other potential formulas with the same nominal mass. researchgate.net

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Formula
238Molecular Ion [M]⁺[C₁₆H₁₄O₂]⁺
147[M - C₇H₇]⁺[C₉H₇O₂]⁺
131[M - C₇H₇O]⁺[C₉H₇O]⁺
91Benzyl cation[C₇H₇]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indanone system contains a benzene (B151609) ring conjugated with a carbonyl group. The presence of the benzyloxy group, an auxochrome, on the aromatic ring is expected to influence the absorption maxima. The spectrum of 1-indanone (B140024) shows absorptions around 245 nm and 290 nm. For this compound, a bathochromic (red) shift of these bands is anticipated due to the extension of conjugation by the oxygen atom of the benzyloxy group. These absorptions are typically attributed to π → π* and n → π* electronic transitions of the conjugated aromatic ketone system. chemicalbook.com

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Electronic Transition Expected λmax (nm) Solvent
π → π~250 - 260Ethanol/Methanol (B129727)
n → π~295 - 310Ethanol/Methanol

Note: Data is predicted based on known values for similar structures. Actual values may vary depending on the solvent.

X-ray Crystallography for Definitive Solid-State Structural Determination

Table 5: Representative X-ray Crystallography Data for a Benzyloxy-Containing Organic Compound

Parameter Example Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.2417
b (Å)7.8381
c (Å)25.3933
V (ų)2237.5
Z8

Note: Data from a representative benzyloxy-containing compound (1-Benzyloxy-1H-benzotriazole) for illustrative purposes. nih.gov

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful non-destructive technique for probing the molecular structure of compounds by analyzing the inelastic scattering of monochromatic light. For this compound and its derivatives, Raman spectroscopy can provide detailed insights into the vibrational modes of the molecule's constituent functional groups, offering a unique spectroscopic fingerprint. While specific experimental Raman spectra for this compound are not extensively documented in publicly available literature, the expected spectral features can be reliably predicted based on the known vibrational frequencies of its core components: the 1-indanone skeleton and the benzyloxy substituent.

Predicted Raman Spectral Features

The Raman spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its aromatic rings, carbonyl group, ether linkage, and aliphatic methylene groups. Computational methods, such as Density Functional Theory (DFT), are frequently employed to theoretically calculate and assign these vibrational modes with a high degree of accuracy, providing a valuable tool in the absence of experimental data. squarespace.comresearchgate.netscielo.br

Key expected vibrational modes include:

Carbonyl (C=O) Stretching: The C=O stretching vibration of the ketone group in the indanone ring is anticipated to produce a strong and characteristic Raman band. In related cyclic ketones and chalcones, this band typically appears in the 1600–1700 cm⁻¹ region. mdpi.com The exact position can be influenced by conjugation with the aromatic ring and the presence of substituents.

Aromatic C-C Stretching: Both the benzene ring of the indanone moiety and the benzyl group will exhibit multiple bands in the 1400–1600 cm⁻¹ range due to in-plane C-C stretching vibrations. researchgate.net These are often some of the most intense peaks in the Raman spectra of aromatic compounds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene groups (-CH₂-) in the five-membered ring of the indanone structure will give rise to symmetric and asymmetric stretching vibrations, typically found in the 2800–3000 cm⁻¹ region.

C-O-C (Ether) Stretching: The benzyloxy group's ether linkage (Ar-O-CH₂) is expected to show characteristic stretching vibrations. Asymmetric and symmetric C-O-C stretching modes generally appear in the 1000–1300 cm⁻¹ region.

Ring Breathing Modes: The aromatic rings will also have characteristic "ring breathing" modes, which are often observed as sharp and intense bands in the Raman spectrum, providing further structural confirmation.

Data on Related Compounds

For the parent compound, 1-indanone, an infrared (IR) spectrum is available, which complements the understanding of its vibrational properties. nist.gov While selection rules for IR absorption and Raman scattering can differ, many fundamental vibrations are active in both. The analysis of Raman spectra of various aromatic compounds and other 1-indanone derivatives confirms the characteristic frequency ranges for the key functional groups. researchgate.netnih.gov For instance, studies on flavone (B191248) derivatives, which also contain carbonyl and aromatic ether functionalities, have utilized DFT calculations to assign their Raman spectra, showing excellent agreement with experimental data and providing a methodological precedent for studying compounds like this compound. researchgate.net

The following table summarizes the expected characteristic Raman bands for this compound based on established group frequencies from the literature.

Vibrational Mode Functional Group **Expected Wavenumber Range (cm⁻¹) **Expected Intensity
Aromatic C-H StretchBenzene & Benzyl Rings3000 - 3100Medium to Strong
Aliphatic C-H Stretch-CH₂- (Indanone Ring)2850 - 2960Medium
Carbonyl (C=O) StretchKetone (Indanone Ring)1660 - 1690Strong
Aromatic C=C StretchBenzene & Benzyl Rings1580 - 1610, 1450 - 1500Strong
CH₂ Scissoring-CH₂- (Indanone Ring)1420 - 1470Weak to Medium
C-O-C Asymmetric StretchEther Linkage1220 - 1280Medium
C-O-C Symmetric StretchEther Linkage1020 - 1080Medium to Strong
Aromatic Ring BreathingBenzene & Benzyl Rings~1000Strong, Sharp
Aromatic C-H Out-of-Plane BendBenzene & Benzyl Rings700 - 900Medium

This predictive analysis underscores the utility of Raman spectroscopy in the structural elucidation of complex organic molecules. Future experimental and computational studies on this compound would be invaluable for validating these assignments and providing a more complete understanding of its vibrational characteristics.

Theoretical and Computational Chemistry Studies on 7 Benzyloxy 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Calculations for Ground-State Geometries and Electronic Structure

A foundational DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be necessary to determine the molecule's most stable three-dimensional structure. This calculation yields the optimized ground-state geometry, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties. Without such a study, the exact spatial arrangement of the indenone core relative to the benzyloxy group remains theoretical.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energies for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. openaccessjournals.com The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's stability and the energy required for electronic excitation. nih.gov A map of the HOMO and LUMO distributions would reveal the likely sites for nucleophilic and electrophilic attack, respectively. For 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, this analysis would pinpoint which parts of the molecule are most likely to engage in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis provides a chemically intuitive picture of bonding by translating the complex wavefunction into localized bonds and lone pairs, akin to Lewis structures. mdpi.comresearchgate.netbldpharm.com This method quantifies electron delocalization through hyperconjugative interactions, revealing stabilizing effects within the molecule, such as interactions between the oxygen's lone pairs and the aromatic rings. It would also confirm the hybridization of each atom, clarifying the nature of the σ and π bonds.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Modern computational methods can accurately predict various spectroscopic parameters. mdpi.comlu.se

NMR: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical values with experimental data helps confirm the molecular structure. researchgate.net

IR: Theoretical IR spectra can be computed, showing the vibrational frequencies and intensities of different functional groups. This is useful for assigning peaks in an experimental spectrum, such as the characteristic C=O stretch of the ketone.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax), which correspond to the colors of compounds and their electronic transitions (e.g., n→π, π→π). anaxlab.com

Conformational Analysis and Potential Energy Surface Mapping

The benzyloxy group has rotational freedom, leading to various possible conformations. A conformational analysis would map the potential energy surface as a function of key dihedral angles to identify the lowest-energy (most stable) conformer and the energy barriers to rotation. researchgate.net This is critical for understanding which shape the molecule predominantly adopts.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the electrostatic potential on the molecule's electron density surface. It uses a color gradient to highlight electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this molecule, the MEP would likely show a negative potential around the carbonyl oxygen and a more positive potential on the aromatic protons.

Until dedicated research is conducted and published, a detailed, data-driven article on the theoretical and computational aspects of this compound cannot be fully realized.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions. Through the application of quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identifying key intermediates, and, most crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a given pathway. The search for and characterization of transition states are, therefore, central to understanding and predicting chemical reactivity.

For a molecule such as this compound, a variety of reactions can be envisaged, from functional group transformations on the benzyloxy moiety or the aromatic ring to reactions involving the enolate of the indenone core. Each of these potential reactions would proceed through a unique transition state. The elucidation of these reaction mechanisms via computational transition state searches provides profound insights into the reactivity of the molecule.

A typical computational investigation into a reaction mechanism begins with the identification of the reactants and products. Following this, a search for the transition state connecting these two minima on the potential energy surface is initiated. A common approach for this is the synchronous transit-guided quasi-Newton (QST2) method, or more advanced techniques that involve scanning the potential energy surface along a presumed reaction coordinate.

Once a candidate for the transition state structure is located, it is crucial to verify that it is indeed a true first-order saddle point. This is achieved by performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate, leading from the reactant to the product. All other vibrational frequencies will be real.

The energy of the transition state, relative to the reactants, provides the activation energy barrier for the reaction. This is a critical parameter that dictates the reaction rate. By comparing the activation energies of competing reaction pathways, chemists can predict which products are likely to form under kinetic control.

While no specific computational studies on the reaction mechanisms of this compound have been published, the general methodologies of computational chemistry provide a robust framework for how such an investigation would be conducted. For instance, in a hypothetical study of the alkylation of the enolate of this compound, density functional theory (DFT) calculations could be employed to model the reaction. The transition states for both C-alkylation and O-alkylation could be located and their energies compared to predict the regioselectivity of the reaction.

The table below illustrates the kind of data that would be generated in such a hypothetical computational study. The values are purely illustrative and are intended to demonstrate the type of information that a computational transition state search would provide.

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
C-Alkylation0.0+22.522.5
O-Alkylation0.0+25.825.8

In this hypothetical example, the lower activation energy for C-alkylation suggests that it would be the kinetically favored pathway.

Furthermore, the geometry of the calculated transition state can offer valuable insights. Bond lengths and angles in the transition state structure reveal the extent of bond formation and bond breaking at this critical point in the reaction, providing a detailed picture of the reaction mechanism at the molecular level.

Applications of 7 Benzyloxy 2,3 Dihydro 1h Inden 1 One As a Synthetic Intermediate and in Materials Science

Precursor in the Total Synthesis of Natural Products Incorporating Indenone/Indanone Scaffolds

While a direct total synthesis of a specific natural product commencing with 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one is not extensively documented in readily available literature, its role as a potential key intermediate is underscored by synthetic strategies targeting natural products with a 7-hydroxy-1-indanone (B1662038) core. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed in the final stages of a synthetic sequence.

The kinamycins, a family of antibiotics known for their potent cytotoxic and anticancer activities, feature a complex polycyclic framework where a substituted indanone is a crucial component. For instance, the synthesis of kinamycin derivatives has been achieved using 4,7-dimethoxy-1-indanones as key building blocks. researchgate.net This highlights the strategic importance of appropriately substituted indanones in the construction of complex natural products. By analogy, this compound represents a valuable precursor for natural products bearing a 7-hydroxyindanone moiety, with the benzyl (B1604629) group offering a stable yet cleavable protecting group.

Intermediate in the Synthesis of Pharmacologically Relevant Indenone/Indanone Derivatives

The indanone core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. researchgate.netbeilstein-journals.org Derivatives have been investigated for their potential as anti-inflammatory, antiviral, antibacterial, and anticancer agents. beilstein-journals.orgresearchgate.net

Furthermore, 2-benzylidene-1-indanone (B110557) derivatives have been designed and synthesized as anti-inflammatory agents by targeting the expression of pro-inflammatory cytokines. nih.gov The general synthetic approach often involves an aldol (B89426) condensation between a substituted 1-indanone (B140024) and a benzaldehyde. This compound could serve as a valuable starting material in such syntheses to produce derivatives with a benzyloxy group at the 7-position, which could then be converted to a hydroxyl group to explore its impact on biological activity.

Indanone Derivative ClassTargeted Biological ActivitySynthetic Approach
(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acidsS1P1 Functional Antagonists (Autoimmune Diseases)Multi-step synthesis involving construction of a pyrrolo[1,2-a]indole ring system. nih.gov
2-Benzylidene-1-indanonesAnti-inflammatory AgentsAldol condensation of a 1-indanone with a benzaldehyde. nih.gov
General 1-indanone derivativesAntiviral, Antibacterial, AnticancerVarious synthetic methods including Friedel–Crafts reactions and Nazarov cyclizations. researchgate.netbeilstein-journals.org

Exploration in Organic Electronics and Optoelectronic Materials (e.g., Organic Semiconductors)

The field of organic electronics is continually searching for new molecular frameworks with tunable optical and electronic properties. Fused aromatic systems are of particular interest for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

While direct applications of this compound in this field are not yet prominent, the indanone scaffold is a component of larger, fully conjugated systems like indenofluorenes, which are investigated as organic semiconductors. rsc.org The synthesis of such materials often involves the construction of the polycyclic aromatic core from smaller building blocks.

The presence of a benzyloxy group in this compound offers a synthetic handle for creating more complex, functional materials. For example, the benzyl group could be deprotected to reveal a hydroxyl group, which could then be used for further functionalization, such as the attachment of solubilizing chains or electron-withdrawing/donating groups to fine-tune the electronic properties of the resulting material. The introduction of oxygen atoms into the side chains of organic semiconductors has been shown to improve material stability and charge mobility. rsc.org Therefore, derivatives of this compound could be explored as precursors for novel n-type or p-type organic semiconductors.

Material ClassPotential ApplicationRole of Indanone Scaffold
Indenofluorene DerivativesOrganic Semiconductors in OFETsCore structural unit of the conjugated system. rsc.org
Functionalized Polycyclic AromaticsOrganic OptoelectronicsBuilding block for larger, functional materials with tunable properties.

Role as a Ligand or Precursor for Ligands in Organometallic Chemistry and Catalysis

In organometallic chemistry, indenyl ligands, which are derived from indene (B144670), are analogous to the more common cyclopentadienyl (B1206354) ligands. However, the fusion of the benzene (B151609) ring in the indenyl system leads to unique electronic and steric properties, which can influence the reactivity and catalytic activity of their metal complexes. This is often referred to as the "indenyl effect".

While there is no specific mention in the literature of this compound being used directly as a ligand, it can be considered a precursor to functionalized indenyl ligands. The ketone functionality could be reduced to an alcohol and then eliminated to generate an indene system. The benzyloxy group would remain as a substituent on the benzene ring of the indenyl ligand, allowing for the synthesis of ligands with tailored electronic properties.

Transition metal complexes with functionalized indenyl phosphine (B1218219) ligands have been shown to be effective catalysts in various cross-coupling reactions. The synthesis of such ligands often involves the functionalization of an indene skeleton. Therefore, this compound could serve as a starting point for the synthesis of novel indenyl-based ligands for use in homogeneous catalysis.


In Vitro and in Silico Investigation of Biological Activities of Indenone Derivatives Excluding Human Clinical Data

Enzymatic Inhibition Studies

The ability of indenone derivatives to inhibit specific enzymes is a significant area of research, particularly for neurodegenerative diseases and pigmentation disorders.

Biochemical Assays and Inhibitory Potencies (IC50 Values)

Biochemical assays are fundamental in determining the inhibitory potency of compounds, typically expressed as the half-maximal inhibitory concentration (IC50). For cholinesterase enzymes, which are key targets in Alzheimer's disease, various derivatives have been assessed. For instance, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most potent compounds against AChE demonstrated an IC50 value of 1.35 ± 0.08 μM. nih.gov Another study on rhodanine (B49660) derivatives reported IC50 values against AChE ranging from 27.29 µM to 112.58 µM. nanobioletters.com

In the context of tyrosinase inhibition, which is relevant for conditions like hyperpigmentation, derivatives of kojic acid have been investigated. One such derivative showed a high tyrosinase inhibitory activity with an IC50 value of 0.216 ± 0.009 mM. nih.gov Diterpenoid alkaloids have also been studied, with the most potent in one series exhibiting an IC50 of 13.30 microM against tyrosinase. scite.ai

IC50 Values of Selected Indenone and Related Derivatives

Compound ClassTarget EnzymeIC50 ValueReference
4-Phthalimidobenzenesulfonamide DerivativeAcetylcholinesterase (AChE)1.35 ± 0.08 μM nih.gov
Rhodanine Derivative (3f)Acetylcholinesterase (AChE)27.29 μM nanobioletters.com
Kojic Acid Derivative (IIId)Tyrosinase0.216 ± 0.009 mM nih.gov
Diterpenoid Alkaloid (Lappaconitine HBr)Tyrosinase13.30 μM scite.ai

Kinetic Studies of Enzyme Inhibition

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For example, a potent tyrosinase inhibitor with an IC50 of 4.0 μM was identified as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Another study on a 2-hydroxy-4-isopropylbenzaldehyde showed it to be a partial and mixed inhibitor of mushroom tyrosinase diphenolase activity with an IC50 of 2.3 µM. nih.gov Similarly, certain 3-hydroxy-1H-pyrrol-2(5H)-one analogs were found to be mixed-type inhibitors of tyrosinase. nih.gov These kinetic analyses provide deeper insights into how these compounds interact with their target enzymes, which is vital for rational drug design.

Ligand Binding and Affinity Studies to Biological Targets (e.g., Misfolded Protein Aggregates)

The aggregation of misfolded proteins, such as amyloid-beta (Aβ), is a hallmark of several neurodegenerative diseases. Small molecules that can bind to these aggregates and modulate their formation are of significant therapeutic interest. While specific studies on 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one are limited, the general approach involves using techniques like thioflavin T (ThT) fluorescence assays to screen for ligands that can displace the dye from Aβ fibrils, indicating competitive binding. acs.org The introduction of multifunctional drugs capable of both chelating metal ions that promote aggregation and inhibiting the aggregation process itself is a promising strategy. nih.gov For instance, a bifunctional peptide has been designed to chelate zinc ions and simultaneously prevent Aβ aggregation by protecting its native α-helical structure. nih.gov The ability of small molecules to bind to distinct monomeric conformers of a protein can divert the course of aggregation away from fibril formation towards the formation of less harmful spherical aggregates. nih.gov

Antioxidant Activity Assessment (e.g., DPPH Scavenging Assays)

Cytotoxicity Evaluations in Cancer Cell Lines (Strictly in vitro)

The cytotoxic potential of indenone derivatives against various cancer cell lines is an active area of investigation. For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were evaluated against A549 (lung), HCT116 (colon), and MCF-7 (breast) cancer cell lines. One compound, 1e, demonstrated potent cytotoxicity with IC50 values of 2.79, 6.69, and 4.21 x 10^-3 μM, respectively, which were significantly lower than the reference drug gefitinib. researchgate.net

In another study, novel bis-chalcone derivatives were tested against the same panel of cell lines. Compound 5a was particularly effective against HCT116 and MCF-7 cells with IC50 values of 18.10 ± 2.51 μM and 7.87 ± 2.54 μM, respectively. nih.gov Furthermore, 2-thioxoimidazolidin-4-one derivatives have also shown cytotoxicity against HepG-2 (liver) and HCT-116 cell lines. nih.gov These in vitro studies are crucial for identifying lead compounds for further anticancer drug development. The cytotoxic effects of laticifer proteins from Calotropis procera have also been noted, with IC50 values ranging from 0.42 to 1.36 microg/ml against different cancer cell lines. nih.gov

Cytotoxicity (IC50) of Selected Indenone-Related Derivatives in Cancer Cell Lines

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)Reference
Thieno[2,3-d]pyrimidine (1e)2.79 x 10-3 μM6.69 x 10-3 μM4.21 x 10-3 μM researchgate.net
Bis-chalcone (5a)41.99 ± 7.64 μM18.10 ± 2.51 μM7.87 ± 2.54 μM nih.gov
Bis-chalcone (9a)-17.14 ± 0.66 μM- nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the interactions between a ligand and its biological target. researchgate.net These studies can elucidate binding modes and provide insights into structure-activity relationships. For instance, molecular docking of coumarin (B35378) derivatives with AChE has shown that the presence of a benzyloxy moiety can be crucial for binding within the enzyme's active site. nih.gov Docking studies of 4-phthalimidobenzenesulfonamide derivatives have revealed that the most active compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

MD simulations further refine these models by providing a dynamic view of the ligand-receptor complex over time. For rhodanine derivatives targeting AChE, molecular docking studies helped to rationalize the observed inhibitory efficacies and build a structure-activity relationship. nanobioletters.com In the context of tyrosinase inhibition, in silico studies of kojic acid derivatives have successfully predicted their inhibitory potential, with results correlating well with experimental data. nih.gov These computational approaches are instrumental in guiding the design and optimization of new, more potent indenone-based inhibitors.

Structure-Activity Relationship (SAR) Analysis Based on In Vitro Data

While specific in vitro biological data for this compound is not extensively available in the public domain, structure-activity relationship (SAR) analyses of closely related indenone derivatives provide valuable insights into how modifications of the indenone core influence biological activity. These studies, often targeting inflammatory pathways and enzymes implicated in various diseases, highlight the importance of substituent placement on the aromatic ring and modifications at the 2-position.

Research into 2-benzyl-1-indanone analogs as inhibitors of interleukin-5 (IL-5), a key cytokine in eosinophilic inflammation, has revealed important SAR trends. In a study of 2-benzyl-1-indanone derivatives, the presence of a bulky, hydrophobic group at the 7-position of the 1-indanone (B140024) ring was found to be favorable for inhibitory activity. nih.gov For instance, a cyclohexylmethoxy group at this position, combined with a hydroxyl group on the benzyl (B1604629) moiety, resulted in potent IL-5 inhibition. nih.gov This suggests that the benzyloxy group in this compound, being both bulky and hydrophobic, could contribute positively to certain biological activities.

Furthermore, investigations into 2-benzylideneindan-1-one-based photoswitches as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) have shown that modifications on the benzylidene ring and the amine substituent are critical for potency and selectivity. mdpi.com Although these derivatives are structurally distinct from this compound, they reinforce the concept that the indenone core is a versatile template for designing enzyme inhibitors.

The following table summarizes the SAR findings from studies on related indenone derivatives.

Scaffold Position of Substitution Substituent Effect on Activity Biological Target/Assay Reference
2-Benzyl-1-indanone7-position of indanone ringBulky, hydrophobic groups are favorable.IL-5 Inhibition nih.gov
2-Benzyl-1-indanone3 or 4-position of benzyl ringHydroxyl group enhances activity.IL-5 Inhibition nih.gov
2-Benzylidene-1-indanone (B110557)Benzylidene moietyVarious substitutions modulate activity.Inhibition of TNF-α and IL-6 scienceopen.com
2-Benzylidene-1-indanoneAmine substituent on benzylideneBulk and lipophilicity influence potency.AChE and MAO-B Inhibition mdpi.com

These findings collectively suggest that the 7-benzyloxy group is a key feature that likely influences the biological profile of this compound, potentially by providing favorable hydrophobic interactions within a target's binding site.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Strategies for Substituted Indenones

The synthesis of indenones has been a long-standing area of focus in organic chemistry, with continuous efforts to develop more efficient, selective, and sustainable methods. Future research will likely concentrate on advancing transition-metal-catalyzed annulation reactions, which have proven to be a powerful tool for constructing the indenone core. bohrium.comresearchgate.netrsc.org A significant challenge that remains is achieving high regioselectivity, particularly with alkyl-substituted and terminal alkynes. bohrium.com

Recent advancements have seen the use of various transition metals, including palladium, rhodium, cobalt, and nickel, to catalyze the synthesis of indenones from a range of aromatic precursors. bohrium.comresearchgate.net For instance, rhodium-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids using paraformaldehyde as a CO gas surrogate represents a move towards safer and more convenient procedures. organic-chemistry.org Iron-promoted oxidative tandem alkylation/cyclization of ynones is another promising strategy for creating 2-alkylated indenones under mild conditions. organic-chemistry.org

Future strategies will likely involve:

Domino and Cascade Reactions: Designing one-pot reactions that form multiple bonds in a single operation to increase efficiency and reduce waste. organic-chemistry.org Radical cascade reactions, for example, have emerged as a powerful strategy for the rapid construction of complex and functionalized 1-indenones.

C-H Activation: Expanding the scope of C-H activation strategies to allow for the use of simpler, more readily available starting materials, thus improving atom economy. organic-chemistry.org

Photocatalysis: Utilizing visible light photocatalysis to drive novel transformations under mild conditions, offering a greener alternative to traditional thermal methods. rsc.org

Flow Chemistry: Adapting existing and new synthetic methods to continuous flow processes to improve scalability, safety, and reproducibility.

Table 1: Comparison of Modern Synthetic Strategies for Indenones

Strategy Catalyst/Reagent Example Key Advantages Reference
Transition-Metal Annulation Pd, Rh, Co, Ni complexes High efficiency, diverse substrate scope bohrium.com, researchgate.net
Carbonylative Cyclization Rhodium/Paraformaldehyde Avoids use of toxic CO gas organic-chemistry.org
Radical Cascade Cyclization Iron-promoted Mild conditions, good for alkylated indenones organic-chemistry.org
Gold-Catalyzed Cyclization Gold complexes Forms multiple bonds in one pot organic-chemistry.org
Electrooxidative Cyclization Oxidant-free conditions Sustainable, good for sulfonated indenones organic-chemistry.org

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

Beyond the synthesis of the basic indenone skeleton, future research will delve into exploring novel chemical transformations and reactivity patterns of the 2,3-dihydro-1H-inden-1-one system. This includes the development of reactions that introduce chemical diversity at various positions of the indenone core, leading to new families of compounds with unique properties.

One area of interest is the use of photoredox catalysis to enable previously inaccessible transformations. organic-chemistry.org For example, the development of photoredox-catalyzed radical-type [3+2] annulation reactions could lead to novel polycyclic structures incorporating the indenone motif. Another emerging area is the use of Lewis acids to mediate unusual cyclization and rearrangement reactions. A transition metal-free approach for the synthesis of 2-N-substituted indenones from 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles via vinyl cation generation and cyclization showcases the potential for discovering fundamentally new reaction pathways.

Future explorations in this domain will likely focus on:

Asymmetric Catalysis: Developing enantioselective methods to control the stereochemistry of substituents on the indenone ring, which is crucial for biological applications. Rhodium-catalyzed asymmetric intramolecular 1,4-additions have already shown promise in this area. organic-chemistry.org

Late-Stage Functionalization: Devising methods for the selective modification of complex indenone derivatives at a late stage of the synthesis, allowing for the rapid generation of compound libraries for screening.

Bio-orthogonal Chemistry: Designing indenone derivatives with specific reactivity that can undergo chemical transformations within a biological environment, enabling their use as chemical probes.

Integration of Machine Learning and Artificial Intelligence in Indenone Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. nih.goviscientific.org For indenone research, AI can be a powerful tool for accelerating the discovery of new compounds with desired properties and for optimizing their synthetic routes. researchgate.net

In the context of designing bioactive indenones, ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of new, virtual compounds. u-tokyo.ac.jpscienceopen.commdpi.comnih.gov This allows for the in silico screening of vast chemical spaces to identify promising candidates for synthesis and testing, significantly reducing the time and cost of drug discovery. mdpi.com

Key future applications of AI in indenone research include:

De Novo Drug Design: Using generative models to design novel indenone-based molecules with specific predicted activities against biological targets like kinases or G-protein coupled receptors. nih.gov

Predictive Synthesis: Developing models that not only propose synthetic routes but also predict the optimal reaction conditions, yields, and potential side products.

Automated Synthesis: Combining AI-driven synthesis planning with robotic platforms to create fully autonomous systems for the synthesis of indenone libraries. nih.govyoutube.com

Deeper Elucidation of Biological Mechanisms of Action through Advanced Biophysical and Cell-Based Assays

While numerous indenone derivatives have shown promising biological activity, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research will increasingly rely on advanced biophysical and cell-based assays to elucidate how these compounds interact with their biological targets. ichorlifesciences.compreprints.org

Biophysical Assays are crucial for confirming direct target engagement and for characterizing the thermodynamics and kinetics of the binding interaction. ichorlifesciences.compreprints.org Techniques that will be instrumental in future indenone research include:

Surface Plasmon Resonance (SPR): To measure real-time binding kinetics (association and dissociation rates) and affinity of indenone derivatives to their protein targets. youtube.com

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy, providing insights into the driving forces of the interaction. preprints.orgnih.gov

Microscale Thermophoresis (MST): A sensitive technique to quantify binding affinities in solution, which is particularly useful for challenging targets and requires only small amounts of sample. nih.gov

Cell-Based Assays are essential for validating target engagement in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to confirm that a compound binds to its intended target within intact cells. nih.govbiorxiv.orgresearchgate.netnih.govresearchgate.net This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation. nih.gov Real-time CETSA (RT-CETSA) further enhances the throughput and sensitivity of this approach. nih.govbiorxiv.orgresearchgate.net

Future research will leverage these techniques to:

Identify Off-Targets: Use proteome-wide CETSA (thermal proteome profiling) to identify not only the intended target but also potential off-targets of indenone-based drugs, helping to predict and mitigate side effects.

Guide Structure-Activity Relationship (SAR) Studies: Correlate the biophysical binding data with cellular activity to build more robust SAR models and guide the optimization of lead compounds.

Probe Allosteric Mechanisms: Use biophysical techniques to investigate whether indenone derivatives act as allosteric modulators, which can offer advantages in terms of selectivity and drug resistance.

Table 2: Advanced Assays for Studying Indenone-Target Interactions

Assay Type Technique Information Gained Key Advantage Reference
Biophysical Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), affinity (KD) Real-time, label-free analysis ichorlifesciences.com, youtube.com
Biophysical Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) Label-free, direct measurement of heat changes nih.gov, preprints.org
Biophysical Microscale Thermophoresis (MST) Binding affinity (KD) in solution Low sample consumption, high sensitivity nih.gov
Cell-Based Cellular Thermal Shift Assay (CETSA) Target engagement in intact cells and tissues Physiologically relevant confirmation of binding nih.gov, researchgate.net

Design of New Indenone-Based Materials with Tailored Optoelectronic Properties

The indenone scaffold is not only relevant to medicinal chemistry but also holds potential for the development of novel organic functional materials. The conjugated π-system of the indenone core can be chemically modified to tune its electronic and photophysical properties, making it an attractive building block for applications in organic electronics. nih.gov

Research in this area has explored the synthesis of indacenodibenzothiophenes, which are structurally related to indenones and exhibit interesting optoelectronic properties. Future work will likely expand on this to create a wider range of indenone-based materials with tailored characteristics for specific applications. This involves the strategic placement of electron-donating and electron-withdrawing groups on the indenone framework to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Future research directions in this area include:

Organic Photovoltaics (OPVs): Designing indenone-based non-fullerene acceptors or donor materials for use in organic solar cells. The ability to tune the absorption spectrum and energy levels of indenone derivatives is key to maximizing device efficiency. innoget.com

Organic Light-Emitting Diodes (OLEDs): Developing indenone-based materials that exhibit efficient electroluminescence for use as emitters or host materials in OLEDs. The photophysical properties, such as fluorescence quantum yield and color purity, will be critical parameters to optimize. rsc.orgnih.gov

Organic Field-Effect Transistors (OFETs): Creating indenone-based organic semiconductors with high charge carrier mobility for use in flexible and transparent electronics. The molecular packing in the solid state will be a crucial factor to control.

Photoswitches: Investigating the photoisomerization properties of certain indenone derivatives, such as 2-benzylideneindan-1-ones, which can switch between E and Z isomers upon light irradiation. mdpi.com This could lead to the development of light-responsive materials and molecular machines.

Sustainable and Scalable Production Methods for Industrially Relevant Indenone Derivatives

For any promising indenone derivative to find practical application, whether in medicine or materials science, the development of sustainable and scalable production methods is essential. This involves moving away from traditional synthetic routes that often rely on harsh conditions, stoichiometric reagents, and hazardous solvents. mdpi.com

The principles of green chemistry are increasingly being applied to the synthesis of indanones. sciety.org This includes the use of non-conventional energy sources like microwaves and ultrasound to accelerate reactions and improve yields. mdpi.com For instance, microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropionic acids offers a greener route to 1-indanones. mdpi.com Metal-free catalytic systems, such as the use of L-proline for the intramolecular hydroacylation of 2-vinylbenzaldehydes, provide an environmentally benign pathway to indanone scaffolds. rsc.org

Future research in this area will focus on:

Catalyst Recovery and Reuse: Developing robust and recyclable catalysts, such as heterogenized metal catalysts or nanocatalysts, to reduce costs and minimize waste. organic-chemistry.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents. acs.org Rhodium-catalyzed synthesis of 2,3-disubstituted indanones in water is a prime example of this trend. acs.org

Scalable Synthesis: Explicitly designing and optimizing synthetic routes for large-scale production, considering factors such as cost of starting materials, safety, and ease of purification. google.com Methods that avoid chromatographic purification are particularly desirable for industrial applications.

By focusing on these future research directions, the scientific community can unlock the full potential of 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one and the broader class of indenone derivatives, paving the way for new discoveries in medicine, materials science, and sustainable chemistry.

Q & A

Q. What are the standard synthetic routes for 7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, and how are intermediates characterized?

The synthesis typically involves benzyl protection of hydroxyl groups followed by oxidation of dihydroindenol intermediates. For example, analogous compounds (e.g., 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde) are synthesized using phthalic anhydride and aldehydes with H₂O₂ in ethanol as an oxidizing agent . Key intermediates are characterized via ¹H-NMR to confirm regioselectivity and purity. Benzyloxy group introduction is monitored by FT-IR for C-O-C stretching (~1250 cm⁻¹) and LC-MS for molecular ion peaks .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C9–C1–C2–C3 = 179.22° in similar indenone derivatives) to confirm stereochemistry .
  • ¹³C-NMR : Identifies carbonyl carbons (~200 ppm) and benzyloxy-substituted aromatic carbons (~110–150 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₄O₂ requires m/z 238.0994) .

Q. How are purity and stability assessed for this compound under laboratory conditions?

  • HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold) using reverse-phase C18 columns .
  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, monitoring degradation via TLC and comparing Rf values against fresh samples .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

Yield optimization requires:

  • Catalyst screening : Pd/C or Ni catalysts for hydrogenolysis of benzyl groups, balancing reaction time and selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions; kinetic studies under inert atmospheres are recommended .
    Variability often arises from incomplete oxidation of dihydroindenol intermediates, detectable via ¹H-NMR integration of α,β-unsaturated ketone protons (δ 6.8–7.2 ppm) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or splitting patterns)?

  • Dynamic NMR experiments : Identify conformational exchange in dihydroindenone rings by variable-temperature ¹H-NMR (e.g., coalescence temperature analysis for axial-equatorial proton flipping) .
  • DFT calculations : Compare experimental ¹³C-NMR shifts with computed values (B3LYP/6-31G* level) to validate electronic environments of benzyloxy-substituted carbons .

Q. What experimental design principles apply to bioactivity studies involving this compound?

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values, with DMSO controls (<0.1% v/v) to avoid solvent interference .
  • Positive controls : Include structurally related indenones (e.g., 5,6-dimethoxy derivatives) to benchmark activity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., Gaussian09 at B3LYP/6-311++G** level) to identify electrophilic sites. The carbonyl carbon (LUMO) is most reactive toward Grignard reagents .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina, focusing on π-π stacking with benzyloxy groups .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store under argon at −80°C in amber vials to prevent photodegradation .
  • Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation of the dihydroindenone ring .

Methodological Notes

  • Contradiction management : Replicate experiments across ≥3 batches and apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to distinguish systematic errors from biological variability .
  • Safety protocols : Adhere to ISO 17034 guidelines for handling hazardous intermediates (e.g., phthalic anhydride), including fume hood use and emergency eyewash stations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.